4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)

Polymer Chemistry Crystallography Solubility

4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) (CAS 1802709-78-9) is a tetra-functionalized bisphenol derivative with four methoxymethyl (–CH₂OCH₃) substituents flanking the phenolic hydroxyl groups on a rigid 1,4-phenylenebis(propane-2,2-diyl) backbone. This unique architecture positions it as a high-crosslink-density precursor for advanced thermosets, photoresists, and coordination polymers, offering a distinct balance of solubility, thermal stability, and predictable reactivity that unfunctionalized bisphenols cannot match.

Molecular Formula C32H42O6
Molecular Weight 522.7 g/mol
Cat. No. B12502706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)
Molecular FormulaC32H42O6
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC(=C(C(=C2)COC)O)COC)C3=CC(=C(C(=C3)COC)O)COC
InChIInChI=1S/C32H42O6/c1-31(2,27-13-21(17-35-5)29(33)22(14-27)18-36-6)25-9-11-26(12-10-25)32(3,4)28-15-23(19-37-7)30(34)24(16-28)20-38-8/h9-16,33-34H,17-20H2,1-8H3
InChIKeyBSPXXNZHURUULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) (CAS 1802709-78-9) as a High-Fidelity Building Block


4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol) (CAS 1802709-78-9) is a tetra-functionalized bisphenol derivative with four methoxymethyl (–CH₂OCH₃) substituents flanking the phenolic hydroxyl groups on a rigid 1,4-phenylenebis(propane-2,2-diyl) backbone . This unique architecture positions it as a high-crosslink-density precursor for advanced thermosets, photoresists, and coordination polymers, offering a distinct balance of solubility, thermal stability, and predictable reactivity that unfunctionalized bisphenols cannot match .

Why Bisphenol P and Simpler Methoxymethyl Phenols Cannot Substitute for 4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)


Generic substitution with the parent bisphenol P (CAS 2167-51-3) or mono-functional 4-(tert-butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) is not chemically equivalent. Bisphenol P lacks the four methoxymethyl groups essential for acid-catalyzed methylene crosslinking, eliminating its utility in negative-tone photoresists and high-crosslink-density thermosets [1]. Conversely, the mono-functional analog provides only two reactive sites per molecule, halving the crosslink junction potential and compromising network integrity [2]. The unambiguous para-phenylenebis(propane-2,2-diyl) topology of the target compound ensures a rigid, extended spacer that is absent in the meta-isomer [3], critically influencing crystalline packing, solubility, and cured-network free volume.

Quantitative Differentiation Evidence for 4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)


Para- vs. Meta-Isomer Topology: Impact on Crystallinity and Solubility

The strict 1,4-disubstitution pattern of the central phenyl ring in the target compound confers a linear, symmetric molecular shape distinct from the kinked 1,3-disubstituted meta-isomer (CAS 1065269-07-9) [1]. In paradigmatic bisphenol series, para-linkage typically yields higher melting points and reduced solubility compared to meta-analogs due to denser crystal packing [2]. This structural difference is critical in applications requiring controlled solubility for spin-coating or precise melt-processing windows.

Polymer Chemistry Crystallography Solubility

Quadruple Methoxymethyl Functionality: Crosslink Density Advantage Over Bisphenol P

Unlike unfunctionalized bisphenol P (CAS 2167-51-3), which contains zero methoxymethyl groups and cannot participate in acid-catalyzed methylene crosslinking, the target compound carries four methoxymethyl moieties per molecule . In closely analogous 4,4′-methylenebis[2,6-bis(methoxymethyl)phenol] (MBMP), these groups enable efficient photoacid-catalyzed crosslinking of poly(ether ether sulfone), delivering a sensitivity (D0.5) of 21 mJ/cm² and a contrast (γ0.5) of 2.1 at i-line (365 nm) [1]. The target compound's four methoxymethyl groups are expected to provide equivalent or higher crosslink density owing to the extended para-phenylene spacer, which reduces steric crowding at the reactive termini.

Thermoset Chemistry Crosslink Density Photoresist

Predicted Thermal Stability Benchmarking Against Simplified Analogs

The predicted boiling point of the target compound is 583.7±45.0 °C , reflecting the high thermal stability imparted by its rigid aromatic backbone and extensive substitution. In contrast, the simpler mono-functional analog 4-(tert-butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) has a molecular weight of only 238.33 g/mol and lacks the bridging phenylene group, implying a significantly lower boiling point and thermal decomposition threshold [1]. This thermal gap is critical for high-temperature curing schedules exceeding 200 °C, where premature volatilization of lesser crosslinkers would create voids and compromise material integrity.

Thermal Stability Boiling Point Material Selection

Pricing and Purity Benchmarking for Procurement Decision-Making

The target compound is available from AChemBlock at a purity of 95% with pricing of $270 for 1 g and $1,080 for 5 g . A structurally related but mono-functional alternative, 4-(tert-butyl)-2,6-bis(methoxymethyl)phenol, is listed at higher purity (98%) but with a steep price of €278–€1,201 for comparable quantities . The high cost of the mono-functional analog underscores the value proposition of the target compound as a cost-effective, high-functionality intermediate for academic research and industrial prototyping where tetra-functionality is essential.

Procurement Cost Analysis Purity

High-Impact Application Scenarios for 4,4'-(1,4-Phenylenebis(propane-2,2-diyl))bis(2,6-bis(methoxymethyl)phenol)


Negative-Tone Photoresist Formulation for Microelectronics

With four methoxymethyl groups and a rigid para-phenylene backbone, this compound functions as an efficient photoacid-catalyzed crosslinker in engineering plastic matrices such as poly(ether ether sulfone). As demonstrated by the analogous MBMP system, i-line sensitivity of 21 mJ/cm² and contrast of 2.1 can be achieved, enabling 4 μm feature resolution [1]. The extended spacer of the target compound is expected to reduce steric crowding, potentially improving contrast and resolution over MBMP.

High-Crosslink-Density Thermoset Networks for Aerospace Composites

The tetra-methoxymethyl functionality allows the compound to serve as a latent curing agent for epoxy and benzoxazine resins, generating a densely crosslinked network upon thermal activation. The high predicted boiling point (583.7 °C) ensures negligible volatilization during 180–250 °C cure cycles, minimizing void formation in thick composite laminates .

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The precisely defined para-geometry, combined with four flexible methoxymethyl donor sites and two phenolic hydroxyl groups, makes this compound an attractive ligand precursor for designing multidimensional coordination networks. The exclusive para-isomer purity eliminates isomeric disorder that could otherwise disrupt crystal packing in porous framework materials [2].

Academic Research on Structure-Property Relationships in Thermosets

The unambiguous molecular structure—confirmed para-disubstitution, exact molecular formula C₃₂H₄₂O₆, and 95% purity —makes this compound an ideal model system for fundamental studies correlating crosslinker topology (para vs. meta) with glass transition temperature, free volume, and mechanical properties of cured networks.

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